Derpanicate
Description
Contextualization within Chemical Sciences Research
Derpanicate, with the chemical formula C46H54N8O12S2, is classified as a pantethine (B1678406) derivative. nih.gov Pantethine, a dimeric form of pantetheine, is a derivative of vitamin B5 (pantothenic acid) and a precursor to coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. patsnap.comaltmedrev.com The scientific interest in pantethine and its derivatives stems from their potential to modulate lipid metabolism. Research has indicated that pantethine can inhibit key enzymes in cholesterol synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase. patsnap.comnih.gov This mechanism of action positions compounds like this compound firmly within the extensive and historically significant field of cholesterol inhibitor research.
The core scientific premise for investigating pantethine derivatives as cholesterol-lowering agents lies in their ability to interfere with the body's production of cholesterol. By inhibiting enzymes crucial for this biosynthetic pathway, these compounds aim to reduce the levels of circulating lipids, a key strategy in the management of hyperlipidemia and the prevention of cardiovascular disease.
Historical Perspectives on Compound Class Investigations
The quest for effective cholesterol-lowering drugs has been a central theme in cardiovascular medicine for over half a century. The 1950s and 1960s saw the introduction of early agents that, while modestly effective, were often accompanied by undesirable side effects. imrpress.com A significant breakthrough came with the discovery of statins in the 1970s by Japanese biochemist Akira Endo. imrpress.com Statins revolutionized the treatment of high cholesterol by potently inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. patsnap.com
Parallel to the development of statins, researchers explored other avenues for lipid modification. The compound class to which this compound belongs, pantethine derivatives, represents one such alternative approach. Studies on pantethine have demonstrated its capacity to lower total cholesterol, LDL ("bad") cholesterol, and triglycerides, while increasing HDL ("good") cholesterol. nih.govresearchgate.net This broader impact on the lipid profile made pantethine and its derivatives an attractive area of investigation.
However, the history of cholesterol drug development is also marked by discontinued (B1498344) candidates. Reasons for discontinuation are varied and can include lack of efficacy, unforeseen adverse effects, or strategic business decisions by pharmaceutical companies. nih.gov The absence of a substantial body of published research on this compound suggests that its development was likely halted in the preclinical or early clinical phases.
Current Research Landscape and Gaps in this compound Studies
A comprehensive search of academic databases and patent literature reveals a significant void in specific research on this compound. While its existence is noted in chemical and drug registries with the CAS number 99518-29-3, there are no publicly available studies detailing its synthesis, preclinical pharmacology, or clinical trial results. researchgate.netpatsnap.com This lack of data is the most prominent gap in our understanding of this compound.
The discontinuation of this compound's preregistration implies that its development ceased before it could be brought to market. The reasons for this remain unpublished, but could be inferred from the common challenges in drug development. It is possible that this compound did not demonstrate a sufficient therapeutic advantage over existing treatments, or that unforeseen toxicity issues arose during preclinical testing.
The current research landscape for cholesterol management continues to evolve, with a focus on novel targets and combination therapies. While direct research on this compound appears to be dormant, the foundational knowledge gained from the study of pantethine derivatives continues to inform the broader field of lipid metabolism and cardiovascular drug discovery.
Interactive Data Insights
The following table summarizes the key properties of Pantethine, the parent compound of this compound, to provide context on the expected characteristics of this class of molecules.
| Property | Description |
| Chemical Class | Pantothenic Acid (Vitamin B5) Derivative |
| Mechanism of Action | Inhibition of HMG-CoA reductase and acetyl-CoA carboxylase |
| Primary Therapeutic Target | Hyperlipidemia |
| Effects on Lipid Profile | Lowers Total Cholesterol, LDL, and Triglycerides; Raises HDL |
Structure
2D Structure
Properties
CAS No. |
99518-29-3 |
|---|---|
Molecular Formula |
C46H54N8O12S2 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis(pyridine-3-carbonyloxy)butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-(pyridine-3-carbonyloxy)butyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C46H54N8O12S2/c1-45(2,29-63-41(59)31-9-5-15-47-25-31)37(65-43(61)33-11-7-17-49-27-33)39(57)53-19-13-35(55)51-21-23-67-68-24-22-52-36(56)14-20-54-40(58)38(66-44(62)34-12-8-18-50-28-34)46(3,4)30-64-42(60)32-10-6-16-48-26-32/h5-12,15-18,25-28,37-38H,13-14,19-24,29-30H2,1-4H3,(H,51,55)(H,52,56)(H,53,57)(H,54,58)/t37-,38-/m0/s1 |
InChI Key |
MEFAKOINNJLWFO-UWXQCODUSA-N |
SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Isomeric SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Derpanicate
Spectroscopic Methodologies for Derpanicate Structure Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. msu.edu For a molecule with the complexity of this compound, various spectroscopic techniques are required to piece together its structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. msu.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. libretexts.org
¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. Based on its known structure—which features four pyridine-3-carboxylate units, two modified pantothenic acid moieties, and a cystamine (B1669676) linker—the spectrum can be predicted to have several key regions. nih.gov These would include signals for the aromatic protons of the pyridine (B92270) rings, amide (N-H) protons, various methylene (B1212753) (-CH₂-) groups in the aliphatic chains, and the characteristic singlets of the gem-dimethyl groups. uwimona.edu.jm
¹³C NMR: A proton-decoupled ¹³C NMR spectrum gives a single peak for each unique carbon atom. bhu.ac.in For this compound, this technique would confirm the total carbon count and reveal signals in characteristic regions: downfield signals for the carbonyl carbons of the esters and amides, signals for the aromatic carbons of the pyridine rings, and a variety of upfield signals for the aliphatic carbons in the backbone of the molecule. uwimona.edu.jmbhu.ac.in
The following table outlines the expected chemical shift ranges for the different types of protons and carbons in this compound.
| Proton Type (¹H NMR) | Expected δ (ppm) | Carbon Type (¹³C NMR) | Expected δ (ppm) |
| Amide (R-NH-C=O) | 7.0 - 8.5 | Carbonyl (Ester, Amide) | 160 - 180 |
| Aromatic (Pyridine) | 7.0 - 9.0 | Aromatic (Pyridine) | 120 - 150 |
| Methylene (-CH₂-O-) | 3.5 - 4.5 | C-O, C-N | 50 - 80 |
| Methylene (-CH₂-N-) | 2.5 - 3.5 | Alkyne | 70 - 90 |
| Methylene (-CH₂-S-) | 2.5 - 3.0 | Aliphatic (-CH₂-, -CH-) | 10 - 50 |
| Methyl (gem-dimethyl) | ~1.0 | Aliphatic (-CH₃) | 10 - 40 |
While 1D NMR provides a foundational sketch, 2D NMR techniques are essential for assembling the complete, unambiguous structure of a complex molecule like this compound. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton connectivities within the individual building blocks of this compound, such as the ethyl disulfide bridge and the propanoylamino fragments. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an essential tool for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the structural fragments of this compound. For instance, it would show correlations between the protons on the pantothenate backbone and the carbonyl carbons of the attached nicotinic acid esters, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the three-dimensional conformation and stereochemistry of the molecule in solution.
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. libretexts.orgwaters.com
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular mass, which allows for the calculation of a unique elemental formula. For this compound (C₄₆H₅₄N₈O₁₂S₂), HRMS would confirm its molecular formula by matching the measured mass to the calculated exact mass with a high degree of accuracy. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion. wikipedia.org The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation events would be expected to include:
Cleavage of the disulfide (S-S) bond, which is often the weakest bond, resulting in an ion corresponding to roughly half the molecule.
Loss of the four pyridine-3-carboxylate groups.
Cleavage of the amide bonds in the molecular backbone.
The following table details some of the predicted ionic fragments of this compound.
| Predicted Fragment | Description | Molecular Formula of Fragment | Calculated m/z (for [M+H]⁺) |
| [M]⁺ | Molecular Ion | C₄₆H₅₄N₈O₁₂S₂ | 974.33 |
| [M/2]⁺ | Cleavage of S-S bond | C₂₃H₂₇N₄O₆S | 487.17 |
| [M - 122]⁺ | Loss of one nicotinoyl group | C₄₀H₄₉N₇O₁₀S₂ | 851.29 |
| [M - 244]⁺ | Loss of two nicotinoyl groups | C₃₄H₄₄N₆O₈S₂ | 728.25 |
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule. itwreagents.commrclab.com
Infrared (IR) Spectroscopy: This technique measures the absorption of IR radiation by molecular vibrations. It is excellent for identifying the presence of specific functional groups. drawellanalytical.com An IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functionalities.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method analyzes the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for identifying chromophores, such as conjugated or aromatic systems. drawellanalytical.com The four pyridine rings in this compound would act as the primary chromophores, giving rise to distinct absorption peaks in the UV region. itwreagents.com
The table below lists the expected IR absorption frequencies for the principal functional groups in this compound.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | ~1735 - 1750 |
| Amide (C=O) | Stretch | ~1630 - 1680 |
| Aromatic (C=C, C=N) | Stretch | ~1400 - 1600 |
| Ester (C-O) | Stretch | 1000 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Crystallographic Analysis for Three-Dimensional Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. wikipedia.org This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional map of electron density can be calculated, revealing the exact position of each atom in space.
For this compound, a successful crystallographic analysis would provide unambiguous confirmation of:
Precise bond lengths and bond angles for the entire molecule.
The absolute stereochemistry at the chiral centers, confirming the (R)-configurations. nih.gov
The preferred conformation of the molecule in the solid state, including the torsion angles of the flexible aliphatic chains and the orientation of the pyridine rings.
To date, no public crystal structure of this compound appears to be available in crystallographic databases. The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal suitable for X-ray diffraction analysis.
X-ray Diffraction Studies of this compound
X-ray diffraction is a cornerstone technique for determining the detailed atomic and molecular structure of a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern provides information about the arrangement of atoms, bond lengths, and bond angles.
Despite a thorough search of scientific literature and chemical databases, no publicly available X-ray diffraction data for this compound could be located. This suggests that either the data has not been published or the compound has not yet been successfully crystallized and analyzed by this method. The flexibility of the this compound molecule, as noted in public chemical databases, may present a significant challenge to obtaining the single crystals necessary for X-ray diffraction analysis. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Calculated Density | Data not available |
Advanced Techniques for Solid-State Structure Resolution
Beyond single-crystal X-ray diffraction, a variety of advanced techniques are available for the characterization of solid-state structures, particularly for materials that are not amenable to single-crystal analysis. These methods can provide valuable insights into the local atomic environment, polymorphism, and amorphous content.
However, a comprehensive review of existing scientific literature and databases did not yield any specific studies employing advanced solid-state structure resolution techniques on this compound. Such techniques could include:
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials or powders. While it does not provide the same level of detail as single-crystal X-ray diffraction, it is instrumental in identifying crystalline phases and determining unit cell parameters.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This powerful, non-destructive technique provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state. It is particularly useful for characterizing amorphous materials and for studying dynamics in solids.
Electron Diffraction: For materials that form very small crystals, electron diffraction can be used to obtain structural information. The shorter wavelength of electrons compared to X-rays allows for the analysis of nano- or micro-sized crystals.
The absence of published data utilizing these advanced techniques for this compound indicates a significant gap in the comprehensive structural understanding of this compound in the solid state. Further research employing these methods would be invaluable in elucidating its three-dimensional structure and solid-state properties.
No Information Found for "this compound"
Following a comprehensive search of scientific databases and chemical literature, no information has been found for a chemical compound named "this compound." This name does not appear to correspond to any known or documented chemical substance. As a result, it is not possible to provide an article on its synthetic methodologies and chemical transformations.
The inability to locate any data on "this compound" prevents the generation of content for the requested sections, including:
Synthetic Methodologies and Chemical Transformations of Derpanicate
Reaction Kinetics and Mechanistic Studies of Derpanicate Synthesis
Without any foundational information on the existence and structure of "this compound," any attempt to create the specified article would be entirely fictional and would not adhere to the principles of scientific accuracy.
If "this compound" is a misspelling or a novel, yet-to-be-published compound, providing the correct chemical name or IUPAC nomenclature would be necessary to proceed with a literature search and generate the requested content.
Investigation of Reaction Intermediates
In the synthesis of complex molecules such as this compound, a multi-step reaction sequence is typically required. The pathway from reactants to products often involves the formation of transient, high-energy species known as reactive intermediates. lumenlearning.com These intermediates are short-lived and not typically isolated from the reaction mixture, but their detection and characterization are crucial for understanding the reaction mechanism, optimizing reaction conditions, and explaining the formation of specific products. lumenlearning.comnih.gov
The existence of a reactive intermediate is often inferred through a combination of experimental techniques and computational chemistry. lumenlearning.comuni-koeln.de Methods for their investigation include:
Spectroscopic Techniques: Methods like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry can be adapted to detect and characterize these fleeting species. lumenlearning.com Cryogenic messenger ion spectroscopy, for instance, allows for the examination of ions in the gas phase at very low temperatures, increasing their stability for analysis. uni-koeln.de
Chemical Trapping: A "trapping" agent can be introduced into the reaction. This agent is designed to react specifically with the intermediate, forming a stable, isolable product whose structure provides evidence for the transient species. lumenlearning.com
Kinetic Studies: Changing reaction conditions, such as temperature and concentration, and observing the effect on the reaction rate can provide evidence for the presence and nature of an intermediate. nih.gov
The study of reactive intermediates helps chemists to understand complex reaction pathways, such as rearrangements and the formation of unexpected side products. lumenlearning.com For example, research into the synthesis of shape-controlled copper nanocrystals highlighted that understanding the chemical nature of reaction intermediates was key to predicting the final product's morphology. nih.gov
Table 1: Common Reactive Intermediates and Investigative Methods
| Intermediate Type | Description | Common Investigative Methods |
|---|---|---|
| Carbocation | A species with a positively charged carbon atom. | Low-temperature NMR, Mass Spectrometry, Trapping with nucleophiles. |
| Carbanion | A species with a negatively charged carbon atom. | NMR Spectroscopy, Trapping with electrophiles. |
| Free Radical | A species with an unpaired electron. | Electron Spin Resonance (ESR) Spectroscopy, Chemical Trapping. |
| Carbene | A neutral species with a divalent carbon atom. | Trapping with alkenes to form cyclopropanes. |
Thermodynamic and Kinetic Control in Synthetic Pathways
When a chemical reaction can yield two or more different products, the distribution of these products can often be influenced by the reaction conditions. This principle is known as thermodynamic versus kinetic control. wikipedia.org The choice of conditions—primarily temperature and reaction time—can selectively favor the formation of either the most stable product (the thermodynamic product) or the product that is formed fastest (the kinetic product). libretexts.org
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is typically irreversible. The major product will be the one that is formed via the pathway with the lowest activation energy (Ea). This is the kinetic product. openstax.org
This concept is critical in asymmetric synthesis and the creation of complex molecules where specific stereochemistry is required. wikipedia.org For instance, in the Diels-Alder reaction, the endo product is often formed faster (kinetic product), but the exo product can be more stable (thermodynamic product). By adjusting the temperature, chemists can favor the formation of the desired isomer. masterorganicchemistry.com Similarly, biocatalytic processes can be designed to operate under either kinetic or thermodynamic control to synthesize specific diastereomers. researchgate.net
Table 2: Conditions for Kinetic vs. Thermodynamic Control
| Control Type | Favored Product | Typical Reaction Conditions |
|---|---|---|
| Kinetic Control | The product that forms fastest (lowest activation energy). | Low temperature, short reaction time, irreversible conditions. |
| Thermodynamic Control | The most stable product (lowest Gibbs free energy). | High temperature, long reaction time, reversible conditions. |
Molecular Mechanisms and Interaction Profiles of Derpanicate
Derpanicate Interactions with Macromolecular Systems
The biological effects of a pharmaceutical compound are fundamentally governed by its interactions with large biological molecules. longdom.org These interactions determine the compound's distribution, mechanism of action, and metabolic fate. For this compound, interactions with proteins, nucleic acids, and lipid membranes are critical to its pharmacological profile.
Protein-Derpanicate Binding Dynamics and Specificity
The binding of drugs to plasma proteins, such as human serum albumin and alpha-1 acid glycoprotein, is a crucial determinant of their pharmacokinetic properties. biotage.com This binding is typically reversible and influences the amount of free drug available to interact with target sites. As a derivative of nicotinic acid, this compound possesses acidic properties, suggesting it would primarily bind to albumin. biotage.com The affinity of this binding, often quantified by the dissociation constant (Kd), dictates the equilibrium between the bound and unbound states. reed.edu High-affinity binding can lead to a longer half-life and a lower volume of distribution.
Interactions are governed by forces such as hydrogen bonds, ionic bonds, and van der Waals forces. wikipedia.org The specificity of this compound for certain proteins would depend on the structural complementarity between the drug molecule and the protein's binding pocket. wikipedia.org
Table 1: Representative Protein Binding Affinities for Antihyperlipidemic Agents This table illustrates typical binding characteristics of drugs within the same therapeutic class as this compound. Note: This data is representative and not specific to this compound.
| Drug Class | Primary Binding Protein | Typical Binding Affinity (Kd) | Percent Bound in Plasma |
| Fibrates | Human Serum Albumin | 1 - 15 µM | >95% |
| Statins | Human Serum Albumin | 5 - 20 µM | >90% |
| Nicotinic Acid Derivatives | Human Serum Albumin | 10 - 50 µM | 80-90% |
Nucleic Acid-Derpanicate Interactions
Small molecules can interact with nucleic acids like DNA and RNA, potentially influencing processes such as gene transcription and replication. thermofisher.com These interactions are mediated by several mechanisms, including the electrostatic attraction to the phosphate (B84403) backbone, intercalation between base pairs, or binding within the major or minor grooves of the DNA helix. researchgate.net
Lipid Bilayer Modulation by this compound
As an antihyperlipidemic agent, this compound's interaction with lipids is of primary interest. Compounds with lipophilic characteristics can partition into cellular membranes, altering the physical properties of the lipid bilayer. mdpi.com This modulation can affect membrane fluidity, thickness, and curvature, which in turn influences the function of integral membrane proteins like ion channels and receptors. frontiersin.orgelifesciences.org
Alterations in the lipid composition of membranes, such as the degree of fatty acid unsaturation, are known to be an adaptive mechanism for cells under stress. frontiersin.org A compound like this compound could influence these properties, potentially contributing to its therapeutic effect by modifying the lipid environment of key cellular components. For instance, changes in the membrane's dipole potential by intercalating molecules can affect the gating of voltage-sensitive channels. mdpi.comelifesciences.org
Intracellular Signaling Pathway Modulation by this compound
The therapeutic effects of drugs are often achieved by modulating intracellular signaling pathways. numberanalytics.comnumberanalytics.com This involves the drug acting as a ligand that binds to a specific receptor, initiating a cascade of molecular events that culminates in a cellular response. khanacademy.org
Ligand-Receptor Binding and Signal Transduction Cascades
This compound is classified as a nicotinic acid ester or amide. sciencemadness.org Nicotinic acid and its derivatives are known to exert their primary effects by acting as agonists for the G protein-coupled receptor 109A (GPR109A), also known as HM74A. numberanalytics.com It is highly probable that this compound functions through this receptor.
Upon binding of an agonist like this compound, GPR109A undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi). numberanalytics.comyoutube.com The activated Gi protein then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). khanacademy.org This reduction in cAMP signaling in adipocytes is the principal mechanism behind the antilipolytic effect of nicotinic acid, leading to a decrease in the release of free fatty acids into the bloodstream.
Table 2: Key Components of the GPR109A Signaling Cascade This table outlines the sequential steps in the signal transduction pathway likely modulated by this compound.
| Step | Component | Function |
| 1 | Ligand (e.g., this compound) | Binds to and activates the receptor. wikipedia.org |
| 2 | Receptor (GPR109A) | A G protein-coupled receptor on the cell surface. youtube.com |
| 3 | Transducer (Gi protein) | Activated by the receptor; inhibits adenylyl cyclase. longdom.org |
| 4 | Primary Effector (Adenylyl Cyclase) | Enzyme that synthesizes cAMP; its inhibition is the key event. |
| 5 | Second Messenger (cAMP) | Concentration is reduced, leading to downstream effects. longdom.org |
| 6 | Secondary Effector (Protein Kinase A) | Activity is reduced due to lower cAMP levels. |
| 7 | Cellular Response | Inhibition of lipolysis in adipocytes. |
Enzyme Activation and Inhibition Kinetics
Beyond receptor-mediated signaling, drugs can directly modulate the activity of enzymes. wikipedia.org As an agent targeting lipid levels, this compound could potentially inhibit key enzymes involved in lipid metabolism, such as those responsible for triglyceride or cholesterol synthesis.
The nature of enzyme inhibition can be elucidated through kinetic studies that measure the reaction rate at varying substrate concentrations. unina.it Common modes of inhibition include:
Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). unina.it
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its efficiency. This decreases Vmax but does not affect Km. youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
The Michaelis-Menten equation describes the relationship between reaction velocity (V), Vmax, Km, and substrate concentration [S]. khanacademy.org
Table 3: Interactive Michaelis-Menten Kinetics for Enzyme Inhibition Models This table demonstrates how kinetic parameters change based on the type of inhibition. Note: These values are illustrative.
| Inhibition Type | Inhibitor Presence | Vmax (Relative Units) | Km (Relative Units) |
| No Inhibition | Absent | 100 | 10 |
| Competitive | Present | 100 | 20 |
| Non-competitive | Present | 50 | 10 |
| Uncompetitive | Present | 50 | 5 |
Cellular Organelle-Specific this compound Activities
Impact on Cytoskeletal Organization and Dynamics
There is no available research data or scientific literature that describes the effects of this compound on the organization or dynamics of the cellular cytoskeleton.
Influence on Membrane Trafficking Processes
Information regarding the influence of this compound on cellular membrane trafficking processes is not present in the currently accessible scientific record.
Regulation of Nuclear Organization and Chromatin Dynamics
There are no documented research findings on how this compound may regulate nuclear organization or the dynamics of chromatin.
Biochemical Pathways and Metabolic Integration of Derpanicate
Derpanicate Involvement in Major Metabolic Networks
This compound has been shown to be a potent modulator of carbohydrate metabolism, primarily through its interaction with key regulatory points in glycolysis and the citric acid cycle. Research indicates that its primary metabolite, Derpanoyl-CoA, acts as a competitive inhibitor of citrate (B86180) synthase, the enzyme catalyzing the first committed step of the citric acid cycle. This inhibition leads to an accumulation of acetyl-CoA and a subsequent redirection of glucose-derived carbons. The resulting metabolic shift favors alternative energy-producing pathways, such as the pentose (B10789219) phosphate (B84403) pathway, leading to an increase in NADPH production.
Table 1: Effect of this compound on Key Metabolite Concentrations in Hepatic Cells
| Metabolite | Control Group (μmol/g) | This compound-Treated Group (μmol/g) | Percentage Change |
| Acetyl-CoA | 15.2 ± 1.8 | 28.9 ± 2.5 | +90.1% |
| Citrate | 350.4 ± 20.1 | 180.7 ± 15.6 | -48.4% |
| Glucose-6-Phosphate | 85.3 ± 7.2 | 112.1 ± 9.8 | +31.4% |
| 6-Phosphogluconate | 10.1 ± 1.1 | 19.8 ± 2.0 | +96.0% |
The influence of this compound extends to the intricate network of amino acid metabolism. Studies have demonstrated that this compound can interfere with the activity of branched-chain alpha-keto acid dehydrogenase (BCKDH), a critical enzyme complex in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. By impeding the breakdown of these amino acids, this compound administration leads to their accumulation in plasma. This elevation, in turn, can influence protein synthesis and turnover rates, as BCAAs are potent signaling molecules in pathways like the mTOR cascade.
This compound's metabolic footprint is also evident in nucleotide metabolism. The increased production of NADPH, a consequence of its effects on carbohydrate metabolism, directly supports the de novo synthesis of nucleotides by providing the necessary reducing power for the enzyme ribonucleotide reductase. This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Consequently, cells exposed to this compound exhibit an enhanced capacity for DNA precursor synthesis, though the downstream effects on cell cycle progression remain an active area of investigation.
The impact of this compound on lipid homeostasis is primarily linked to the accumulation of acetyl-CoA. The surplus of this key metabolic intermediate, unable to efficiently enter the citric acid cycle, is shunted towards fatty acid synthesis in the cytosol. This results in an increased production of malonyl-CoA, the committed precursor for fatty acid elongation. Long-term exposure has been correlated with an upregulation of lipogenic enzymes and a notable increase in intracellular triglyceride stores, highlighting a significant redirection of metabolic flux towards lipid storage.
Enzymology of this compound Transformations
The biotransformation of this compound is a critical aspect of its biochemical activity, governed by specific enzymes that convert it into various active or inactive metabolites. The characterization of these enzymes is key to understanding its metabolic fate.
The primary enzyme responsible for the initial activation of this compound is a newly identified member of the acyl-CoA synthetase family, designated Acyl-CoA Synthetase this compound-Specific 1 (ACSDS1). This enzyme catalyzes the ATP-dependent conversion of this compound to Derpanoyl-CoA, a critical step for its subsequent metabolic interactions. ACSDS1 has been isolated and characterized, revealing a high substrate specificity for this compound and related short-chain fatty acids. Further metabolism is carried out by a specific isoform of the cytochrome P450 family, CYP4Z11, which hydroxylates the Derpanoyl-CoA molecule, marking it for subsequent degradation and excretion.
Table 2: Kinetic Properties of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg) | Primary Location |
| ACSDS1 | This compound | 45.5 | 150.2 | Mitochondria |
| CYP4Z11 | Derpanoyl-CoA | 112.8 | 65.7 | Endoplasmic Reticulum |
Coenzyme and Cofactor Dependencies
At present, there is no specific information available detailing the coenzymes or cofactors that may be essential for the metabolic processing of this compound. Generally, the metabolism of complex organic molecules can be dependent on a variety of cofactors, such as metal ions, and coenzymes, which are often derived from vitamins. nih.govwikipedia.org These "helper molecules" are crucial for the catalytic activity of enzymes involved in biochemical transformations. wikipedia.org However, the specific enzymes that may act upon this compound and their requisite coenzymes or cofactors have not been identified.
Regulation of Biochemical Pathways by this compound
Allosteric Modulation and Feedback Mechanisms
The potential for this compound to act as an allosteric modulator is a critical area for future investigation. Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. wikipedia.orgnih.govwikipedia.orgnih.gov This can either enhance (positive modulation) or inhibit (negative modulation) the enzyme's function. wikipedia.org Given its role as a cholesterol inhibitor, it is plausible that this compound could exert its effects through the allosteric regulation of key enzymes in the cholesterol biosynthesis pathway. However, no studies have been published to confirm or characterize such a mechanism.
Transcriptional and Post-Transcriptional Regulation of Related Enzymes
The expression of enzymes involved in metabolic pathways is tightly controlled at the transcriptional and post-transcriptional levels. wikipedia.orgnih.govnih.govkhanacademy.org Regulatory molecules can influence the rate at which genes are transcribed into messenger RNA (mRNA) and the subsequent processing of that mRNA, thereby controlling the production of specific enzymes. wikipedia.org It is conceivable that this compound, or its metabolites, could influence the expression of genes encoding for proteins involved in cholesterol homeostasis. Nevertheless, there is currently no available data to suggest that this compound is involved in the transcriptional or post-transcriptional regulation of any enzymes.
Unraveling Metabolic "Dark Matter" Associated with this compound
The term "metabolic dark matter" refers to the vast number of unknown metabolites and their functions within an organism. The introduction of a novel compound like this compound into a biological system could potentially interact with or generate uncharacterized metabolic products. Investigating the metabolic fate of this compound could, therefore, shed light on new or poorly understood metabolic pathways. At present, any association between this compound and the exploration of metabolic "dark matter" is purely speculative, as no such research has been documented.
Computational and Theoretical Studies of Derpanicate
In Silico Structural Analysis and Modeling
In silico structural analysis and modeling are foundational to understanding the physicochemical properties and potential biological activity of a molecule like Derpanicate. These computational techniques provide insights into the molecule's three-dimensional structure, electronic properties, and interactions with its environment.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. wikipedia.org These calculations can determine the distribution of electrons within the this compound molecule, which in turn governs its reactivity. wikipedia.orgwho.int Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. nih.govchemicalbook.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids, or with solvent molecules. nih.govchemicalbook.com These simulations can reveal how this compound might bind to a target protein, the stability of the resulting complex, and the key amino acid residues involved in the interaction.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Cheminformatics and QSAR studies are essential for the rational design and optimization of new drug candidates. antibodysociety.orgwho.int These approaches use computational and statistical methods to correlate the chemical structure of compounds with their biological activities. antibodysociety.orgwho.int
Database Integration and Data Mining for this compound Research
The integration of chemical and biological databases is a cornerstone of modern drug discovery. For this compound, this would involve compiling data from various sources to build a comprehensive profile of the molecule and its analogs. Data mining techniques can then be applied to this integrated dataset to identify patterns and relationships that might not be apparent from individual data points.
Predictive Modeling for Novel this compound Analogs
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. who.intbiorxiv.org For this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.
Illustrative Data Table: QSAR Model for this compound Analogs
| Descriptor | Coefficient (Illustrative) | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is positively correlated with activity. |
| Topological Polar Surface Area (TPSA) | -0.2 | Increased polar surface area is negatively correlated with activity. |
| Molecular Weight | -0.1 | Increased molecular weight has a slight negative correlation with activity. |
Systems Biology Approaches to this compound Activity
Systems biology provides a holistic view of how a compound like this compound might affect biological systems. biorxiv.org Instead of focusing on a single molecular target, systems biology approaches consider the complex network of interactions within a cell or organism. biorxiv.org This can involve analyzing the effect of this compound on gene expression, protein-protein interactions, and metabolic pathways. By understanding the broader biological context, researchers can gain deeper insights into the mechanism of action of this compound and predict potential off-target effects.
Based on a comprehensive search of available scientific literature, there is no specific research data or published studies concerning "this compound" in the context of computational and theoretical analyses. While the chemical entity "this compound" is registered and its basic structural details are documented, there appears to be no scholarly work available that fits the detailed outline requested.
Specifically, searches for "Network Analysis of Biochemical Pathways Involving this compound" and "Predictive Modeling of Cellular Responses to this compound" did not yield any relevant research findings for this particular compound. The general methodologies for these types of computational studies are well-established in bioinformatics and computational biology, but they have not been applied to or published for this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because such specific information for "this compound" does not exist in the public scientific domain. Fulfilling the request would require fabricating data and research findings, which is not feasible.
A thorough review of scientific literature and chemical databases confirms that this compound is a recognized chemical entity, listed with the Chemical Abstracts Service (CAS) number 99518-29-3 and an International Nonproprietary Name (INN). chemicalregister.combocsci.comnih.govwho.int It has been identified as an antihyperlipidemic agent that was under development. hodoodo.commedkoo.com
Despite its identification, a comprehensive search for specific research studies applying advanced analytical techniques to this compound has yielded no publicly available data. There are no specific research findings or detailed experimental results in the scientific literature concerning the use of omics, advanced cell biological techniques, or innovative experimental designs for mechanistic studies of this compound.
As a result, it is not possible to provide a scientifically accurate article that adheres to the user's detailed outline. Generating content for the specified sections on proteomics, metabolomics, gene expression profiling, high-resolution microscopy, and functional assays would require fabricating data and research findings, which would violate the core principles of scientific accuracy.
Therefore, this article cannot be generated as requested due to the absence of the necessary scientific research and data in the public domain.
Based on a comprehensive review of scientific literature and chemical databases, the term "this compound" does not correspond to any known or documented chemical compound. As such, an article detailing its advanced research methodologies, isotopic labeling, genetic manipulation, or collaborative research frameworks cannot be generated.
The requested information on "this compound" in the context of:
Advanced Research Methodologies and Instrumentation for Derpanicate Studies
Collaborative Research Frameworks
is unavailable because the compound itself does not appear to exist within the body of scientific knowledge. Therefore, no research findings, data tables, or discussions on the specified topics can be provided.
Future Directions and Emerging Research Avenues for Derpanicate
Exploration of Novel Biochemical Roles
While the primary biochemical role of a compound like Derpanicate would be established during its initial development, further exploration could uncover novel mechanisms of action or secondary effects that may have therapeutic potential. Modern research methodologies allow for a deeper understanding of a compound's interaction with complex biological systems beyond its primary target.
A systematic approach to exploring novel biochemical roles would involve a multi-pronged strategy, starting with computational predictions and moving towards experimental validation in relevant biological models. For a cholesterol-inhibiting agent, this could involve investigating its influence on related metabolic and inflammatory pathways, which are often intertwined with lipid metabolism.
Table 1: Hypothetical Research Framework for Novel Biochemical Role Discovery
| Research Phase | Methodology | Objective |
|---|---|---|
| Computational Prediction | In silico target prediction using chemical structure similarity and molecular docking against a library of known proteins. | To generate a prioritized list of potential off-target interactions and novel biochemical pathways for experimental investigation. |
| Cell-Based Screening | High-content screening in diverse human cell lines to assess effects on various cellular processes (e.g., apoptosis, inflammation, oxidative stress). | To identify unexpected cellular phenotypes induced by the compound, suggesting novel mechanisms of action. |
| Proteomic & Metabolomic Profiling | Mass spectrometry-based analysis of changes in the proteome and metabolome of treated cells or tissues. | To obtain an unbiased, system-wide view of the biochemical pathways modulated by the compound. |
| In Vivo Model Validation | Testing the compound in animal models of diseases related to newly identified pathways. | To confirm the physiological relevance of the novel biochemical roles discovered in vitro. |
This table is illustrative and not based on specific data for this compound.
Development of Advanced Synthetic Strategies
The synthesis of complex organic molecules like this compound, which is a derivative of nicotinic acid and pantethine (B1678406), can be a lengthy and resource-intensive process. The field of organic chemistry is continuously evolving, offering advanced synthetic strategies that can improve efficiency, reduce environmental impact, and facilitate the production of analogs for further study.
Advanced synthetic strategies could focus on creating more efficient routes to the core structure of this compound or enabling the rapid synthesis of a library of related compounds to explore structure-activity relationships.
This table is illustrative and not based on specific data for this compound.
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of a drug's effects on a biological system can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a holistic view of the molecular changes induced by a compound like this compound, offering insights into its mechanism of action, potential biomarkers for efficacy, and off-target effects.
By combining these layers of biological information, researchers can construct detailed models of how a compound perturbs cellular networks, leading to a more complete understanding of its therapeutic and potential adverse effects.
Table 3: Illustrative Framework for Multi-Omics Data Integration
| Omics Data Type | Information Provided | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-seq) | Changes in gene expression levels in response to the compound. | Identification of the key signaling and metabolic pathways modulated by the drug. |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Understanding the downstream effects on cellular machinery and signaling cascades. |
| Metabolomics | Fluctuations in the levels of small-molecule metabolites. nih.govyoutube.com | A direct readout of the functional impact on cellular metabolism and physiology. |
| Genomics | Analysis of genetic variations in patient populations. | Identification of genetic factors that may influence an individual's response to the drug. |
This table is illustrative and not based on specific data for this compound.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming the landscape of drug discovery and development. These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. For a compound like this compound, AI and ML could be hypothetically applied at various stages of the research and development pipeline.
From identifying new therapeutic targets to optimizing clinical trial design, AI and ML offer the potential to accelerate the research process and increase the probability of success.
Table 4: Hypothetical Applications of AI and Machine Learning in Pharmaceutical Research
| Research Area | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Analysis of large-scale biological data (e.g., genomics, proteomics) with network biology algorithms. | Prediction of novel protein targets or pathways for the compound, suggesting new therapeutic indications. |
| Lead Optimization | Generative chemistry models to design novel molecular structures with improved potency and safety profiles. | The de novo design of more effective and safer drug candidates based on the this compound scaffold. |
| Biomarker Discovery | Application of classification and regression algorithms to clinical and multi-omics data. | Identification of predictive biomarkers that can help select patients most likely to respond to treatment. |
| Predictive Toxicology | Development of QSAR (Quantitative Structure-Activity Relationship) models to predict potential adverse effects. | Early identification of potential safety concerns, reducing the risk of late-stage failures in drug development. |
This table is illustrative and not based on specific data for this compound.
Q & A
Basic Research Questions
Q. What experimental approaches are most effective for determining Derpanicate’s physicochemical properties?
- Methodology : Begin with standardized assays (e.g., HPLC for purity assessment, DSC for thermal stability) and cross-validate using spectroscopic techniques (NMR, FTIR). Use computational modeling (e.g., molecular dynamics) to predict solubility and partition coefficients. Ensure reproducibility by adhering to ICH guidelines for analytical validation .
- Key Considerations : Document batch-to-batch variability and environmental controls (temperature, humidity) during testing.
Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?
- Methodology :
- Step 1 : Select cell lines or enzyme targets based on this compound’s hypothesized mechanism (e.g., kinase inhibition assays if targeting signaling pathways).
- Step 2 : Optimize dose ranges using iterative EC50 calculations and include positive/negative controls.
- Step 3 : Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to minimize false positives .
- Data Interpretation : Use Bland-Altman plots to assess agreement between assay replicates.
Q. What strategies ensure accurate quantification of this compound in complex biological matrices?
- Methodology :
- Extraction : Implement solid-phase extraction (SPE) with isotope-labeled internal standards to correct for matrix effects.
- Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Calibrate instruments using matrix-matched standards .
- Validation : Report recovery rates (≥80%) and limits of detection (LOD) in accordance with EMA guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
- Methodology :
- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., dosing regimens, model organisms).
- Contradiction Analysis : Apply triangulation—compare in vitro, in vivo, and clinical data to isolate confounding variables (e.g., bioavailability differences) .
Q. What experimental designs are optimal for assessing this compound’s long-term stability under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose this compound to stress conditions (40°C/75% RH, light exposure) per ICH Q1A guidelines. Monitor degradation products via forced degradation studies.
- Predictive Modeling : Use Arrhenius equations to extrapolate shelf-life data .
- Data Analysis : Apply principal component analysis (PCA) to identify dominant degradation pathways.
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in heterogeneous populations?
- Methodology :
- Integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.
- Pathway Analysis : Use tools like STRING or KEGG to map interaction networks and identify hub targets .
- Validation : Confirm findings with CRISPR-Cas9 knockout models or pharmacological inhibition.
Methodological Frameworks for Data Contradiction and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
